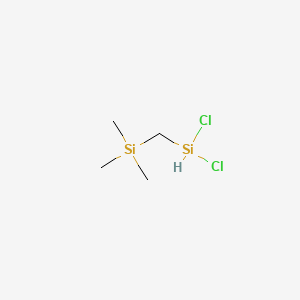

(Trimethylsilylmethyl)dichlorosilane

Description

(Trimethylsilylmethyl)dichlorosilane is an organosilicon compound with the molecular formula C₄H₁₁Cl₂Si₂. Its structure consists of a silicon atom bonded to two chlorine atoms and a trimethylsilylmethyl group (–CH₂Si(CH₃)₃). For instance, Grignard reactions involving trimethylsilylmethyl magnesium halides reacting with silicon chlorides (e.g., methyltrichlorosilane or dichlorosilane) are plausible synthetic routes, as seen in the preparation of phenylethynyl methyl dichlorosilane (Evidences 4, 9).

The trimethylsilyl group introduces significant steric hindrance, which may influence reactivity compared to simpler dichlorosilanes.

Properties

Molecular Formula |

C4H12Cl2Si2 |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

dichlorosilylmethyl(trimethyl)silane |

InChI |

InChI=1S/C4H12Cl2Si2/c1-8(2,3)4-7(5)6/h7H,4H2,1-3H3 |

InChI Key |

LZJINVYTYPELPM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C[SiH](Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Dichlorosilane Derivatives

Reactivity and Spectroscopic Behavior

- Steric Effects : The bulky trimethylsilylmethyl group in this compound reduces electrophilicity at the silicon center compared to dimethyl dichlorosilane, which is more reactive toward nucleophiles (e.g., water, alcohols).

- Spectroscopic Differences: Amino-substituted dichlorosilanes like SiHCl₂(NMe₂) exhibit distinct vibrational spectra in solid vs. liquid states due to dimerization (e.g., hydrogen bonding), whereas this compound’s spectra may reflect monomeric behavior influenced by steric shielding.

- Hydrolysis Sensitivity : All dichlorosilanes react with moisture, but the rate varies. For example, dimethyl dichlorosilane hydrolyzes explosively, while bulkier derivatives like this compound may exhibit slower kinetics due to steric protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.